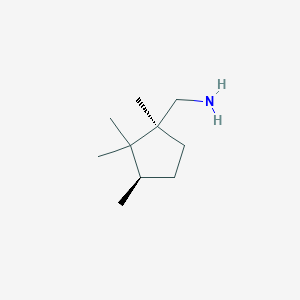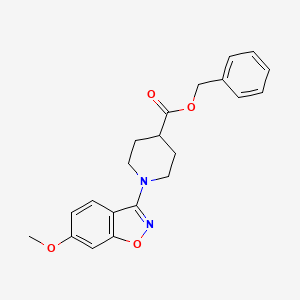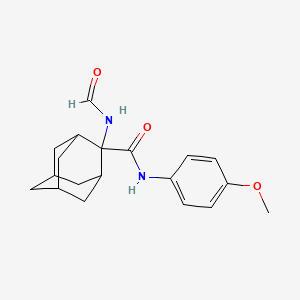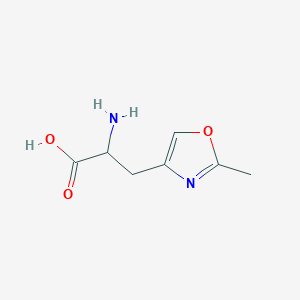![molecular formula C21H22N4O3 B13360148 isopropyl 4-({[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13360148.png)
isopropyl 4-({[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 4-({[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a unique structure that includes a pyrazole ring, a pyridine ring, and a benzoate ester group, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-({[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. The final esterification step involves the reaction of the carboxylic acid derivative with isopropyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 4-({[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Isopropyl 4-({[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of isopropyl 4-({[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the production of inflammatory mediators, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropyl benzoate: A simpler ester with similar structural features but lacking the pyrazole and pyridine rings.
Ethyl benzoate: Another ester with a similar benzoate group but different alkyl chain.
Methyl acetate: A common ester used in various applications but structurally simpler.
Uniqueness
Isopropyl 4-({[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. Its complex structure allows for a wide range of chemical modifications and applications, setting it apart from simpler esters .
Eigenschaften
Molekularformel |
C21H22N4O3 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
propan-2-yl 4-[(5-ethyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H22N4O3/c1-4-18-17(13-23-25(18)19-7-5-6-12-22-19)20(26)24-16-10-8-15(9-11-16)21(27)28-14(2)3/h5-14H,4H2,1-3H3,(H,24,26) |
InChI-Schlüssel |
ZPPIWZDANYZSQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13360071.png)

![ethyl 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate](/img/structure/B13360081.png)

![3-Benzyl 8-methyl (5S,8S,10aR)-5-((tert-butoxycarbonyl)amino)-6-oxooctahydropyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate](/img/structure/B13360096.png)

![N-[2-(4-methoxyphenoxy)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B13360108.png)



![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B13360126.png)

![(E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile](/img/structure/B13360137.png)

